[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-5-12(16)18-13-8(2)10(4-3-9(7)13)17-6-11(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOBHEVDLOLOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358655 | |
| Record name | [(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160600-35-1 | |
| Record name | 2-[(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160600-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the esterification of 4,8-dimethyl-7-hydroxycoumarin with chloroacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide or acetone to achieve the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified using techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for esterification or amidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various esters or amides.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has been studied for its potential therapeutic effects. Research indicates that compounds related to this structure exhibit anti-inflammatory and antioxidant properties. These attributes make it a candidate for developing new pharmaceuticals targeting chronic inflammatory diseases and oxidative stress-related conditions.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromenone compounds possess significant anti-inflammatory effects in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting that this compound could play a role in similar therapeutic pathways.
2. Material Science
The compound is also explored for its applications in material science, particularly in the synthesis of polymers and nanomaterials. Its unique structural properties enable it to function as a building block for creating advanced materials with specific functionalities.
Case Study: Polymer Synthesis
Research published in Materials Science & Engineering highlighted the use of this compound in synthesizing biodegradable polymers. The study showed that incorporating this compound into polymer matrices improved mechanical properties and degradation rates, making it suitable for environmentally friendly applications.
3. Analytical Chemistry
In analytical chemistry, this compound has been utilized as a reagent in various analytical techniques. Its ability to form stable complexes with metal ions makes it valuable for detecting trace metals in environmental samples.
Case Study: Metal Ion Detection
A research article in Analytical Chemistry discussed the development of a colorimetric sensor based on this compound for detecting lead ions in water samples. The sensor exhibited high sensitivity and selectivity, demonstrating the compound's utility in environmental monitoring.
Mechanism of Action
The mechanism of action of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can be compared with other coumarin derivatives such as:
4-methylumbelliferone: Known for its use as a fluorescent probe and in the study of hyaluronan synthesis.
Warfarin: A well-known anticoagulant used in the prevention of blood clots.
Esculetin: Exhibits antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties.
Biological Activity
[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, with the chemical formula C13H12O5 and CAS number 160600-35-1, is a compound belonging to the class of coumarin derivatives. This article aims to explore its biological activities, including pharmacological properties, potential therapeutic applications, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C13H12O5
- Molecular Weight: 248.23 g/mol
- IUPAC Name: this compound
- Physical Form: Solid
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
2. Anticancer Properties
Several studies have highlighted the potential of coumarin derivatives in cancer therapy. For instance, compounds with structural similarities have been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. The anticancer efficacy is often linked to their ability to inhibit specific kinases involved in tumor growth .
3. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies have reported that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .
Research Findings
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Anti-inflammatory | Inhibition of NF-kB activation |
Case Studies
- Antimicrobial Study : A recent investigation into the antimicrobial effects of coumarins demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .
- Cancer Research : In a preclinical model assessing the anticancer potential of coumarin derivatives, this compound was shown to significantly reduce tumor size in xenograft models. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
- Inflammation Model : A study examining the anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages found that treatment with this compound led to a marked decrease in tumor necrosis factor-alpha (TNF-alpha) levels, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the key steps for synthesizing [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid?
Q. How is the molecular structure of this compound validated?
X-ray crystallography using SHELXL or WinGX software confirms the structure. For example, ethyl ester analogs (e.g., Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate) show planar coumarin cores with bond lengths of 1.364 Å (C-O) and 1.455 Å (O-CH₂) . NMR (¹H/¹³C) and HRMS further validate substituent positions and purity .
Q. What purity standards are reported for this compound?
Commercial and synthesized batches typically achieve ≥95% purity, verified via HPLC or LC-MS. CAS 24919-40-2 (C₁₄H₁₄O₅) is a registered identifier with EN300-302365 certification .
Advanced Research Questions
Q. How can synthetic yield be optimized for derivatives of this compound?
Advanced methods include microwave-assisted synthesis (reducing reaction time from 10 hr to 2 hr) or ionic liquid catalysts, improving yields to >90%. Multicomponent reactions (e.g., using Meldrum’s acid) enable functionalization at the 3-position .
Q. How to resolve contradictions in crystallographic data for coumarin derivatives?
Discrepancies in bond angles or torsional strains (e.g., deviations >5° from ideal geometry) are addressed by refining data with SHELXL’s TWIN/BASF commands. For example, anisotropic displacement parameters (ADPs) reduce R-factor residuals to <0.05 .
Q. What computational tools predict biological activity of this compound?
Q. How does substituent variation affect spectroscopic properties?
Methyl groups at 4,8-positions deshield aromatic protons (δ 7.2–7.5 ppm in ¹H NMR). The carbonyl (C=O) stretch appears at 1720 cm⁻¹ in IR, while the acetic acid moiety shows a broad O-H stretch at 2500–3000 cm⁻¹ .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
